molecular formula C7H5BrF2Zn B1588491 2,4-Difluorobenzylzinc bromide CAS No. 307496-26-0

2,4-Difluorobenzylzinc bromide

Cat. No.: B1588491
CAS No.: 307496-26-0
M. Wt: 272.4 g/mol
InChI Key: WPJAHFYOACWPNA-UHFFFAOYSA-M
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Description

2,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrF2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Scientific Research Applications

2,4-Difluorobenzylzinc bromide has a wide range of applications in scientific research, including:

Safety and Hazards

2,4-Difluorobenzylzinc bromide is considered hazardous. It is highly flammable and in contact with water releases flammable gas . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzylzinc bromide can be synthesized through the reaction of 2,4-difluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction scheme is as follows:

2,4-Difluorobenzyl bromide+Zn2,4-Difluorobenzylzinc bromide\text{2,4-Difluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,4-Difluorobenzyl bromide+Zn→2,4-Difluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, concentration, and packaging under an inert atmosphere to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Electrophiles: Such as alkyl halides or aryl halides, which react with this compound to form new products.

    Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or substituted alkanes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzylzinc bromide
  • 3,5-Difluorobenzylzinc bromide
  • 2-Fluorobenzylzinc chloride
  • 4-Fluorobenzylzinc chloride

Uniqueness

2,4-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields .

Properties

IUPAC Name

bromozinc(1+);2,4-difluoro-1-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJAHFYOACWPNA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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